Cas no 1187929-76-5 ((S)-1-Cyclopentyl-3-methyl-piperazine)
(S)-1-Cyclopentyl-3-methyl-piperazine Chemical and Physical Properties
Names and Identifiers
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- (S)-1-CYCLOPENTYL-3-METHYL-PIPERAZINE
- (S)-1-Cyclopentyl-3-methylpiperazine
- (3S)-1-cyclopentyl-3-methylpiperazine
- SB31297
- (S)-1-Cyclopentyl-3-methyl-piperazine
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- MDL: MFCD11858476
- Inchi: 1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1
- InChI Key: KKCYKTHTNCFGJN-VIFPVBQESA-N
- SMILES: N1(CCN[C@@H](C)C1)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- XLogP3: 1.3
- Topological Polar Surface Area: 15.3
(S)-1-Cyclopentyl-3-methyl-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB530102-1 g |
(S)-1-Cyclopentyl-3-methylpiperazine |
1187929-76-5 | 1g |
€1,634.80 | 2022-07-29 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0162-1g |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0162-5g |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0162-500mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0162-100mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 96% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0162-250mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0162-50mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D970046-100mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 95% | 100mg |
$255 | 2024-07-28 | |
| eNovation Chemicals LLC | D970046-250mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | D970046-500mg |
(S)-1-Cyclopentyl-3-methyl-piperazine |
1187929-76-5 | 95% | 500mg |
$610 | 2024-07-28 |
(S)-1-Cyclopentyl-3-methyl-piperazine Suppliers
(S)-1-Cyclopentyl-3-methyl-piperazine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (S)-1-Cyclopentyl-3-methyl-piperazine
(S)-1-Cyclopentyl-3-methyl-piperazine: A Comprehensive Overview
The compound (S)-1-Cyclopentyl-3-methyl-piperazine, identified by the CAS number 1187929-76-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. The specific stereochemistry of this compound, denoted by the (S) configuration, plays a crucial role in its biological activity and potential applications.
Piperazines are widely studied due to their structural versatility and ability to form hydrogen bonds, making them valuable in drug design. The substitution pattern of (S)-1-Cyclopentyl-3-methyl-piperazine includes a cyclopentyl group at position 1 and a methyl group at position 3, which contributes to its unique physicochemical properties. Recent studies have highlighted the importance of such substitutions in enhancing the molecule's solubility, stability, and bioavailability.
One of the most promising applications of (S)-1-Cyclopentyl-3-methyl-piperazine lies in its potential as a chiral building block for the synthesis of complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals where stereochemistry can significantly influence efficacy and safety. Researchers have explored its use in asymmetric synthesis, demonstrating its utility in constructing biologically active compounds with high enantioselectivity.
In addition to its role as a building block, (S)-1-Cyclopentyl-3-methyl-piperazine has shown promise in therapeutic areas such as neurology and oncology. For instance, studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis or neurodegenerative diseases. Furthermore, preliminary findings suggest that this compound could modulate key cellular pathways involved in cancer progression, highlighting its potential as an anti-cancer agent.
The synthesis of (S)-1-Cyclopentyl-3-methyl-piperazine has been optimized through various methodologies, including enantioselective catalytic processes and stereocontrolled ring-closing reactions. These advancements have not only improved the yield but also reduced the environmental footprint of its production, aligning with current trends toward sustainable chemistry.
From a structural perspective, the cyclopentyl group introduces rigidity into the molecule, while the methyl group enhances lipophilicity without compromising aqueous solubility—a balance that is often sought after in drug design. Computational studies have further elucidated the molecule's electronic properties and interaction patterns with biological targets, providing insights into its mechanism of action.
In conclusion, (S)-1-Cyclopentyl-3-methyl-piperazine represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a key player in future developments within organic chemistry and pharmacology.
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